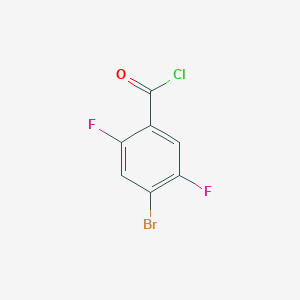

4-Bromo-2,5-difluorobenzoic acid chloride

Description

Significance of Aryl Acid Chlorides as Synthetic Intermediates

Aryl acid chlorides, a class of acyl halides, are highly reactive derivatives of carboxylic acids and serve as fundamental intermediates in a multitude of organic transformations. wikipedia.org Their heightened reactivity stems from the presence of the electron-withdrawing chlorine atom attached to the carbonyl carbon, making them excellent acylating agents. This reactivity allows for their efficient conversion into a wide array of other functional groups, including esters, amides, and acid anhydrides, through reactions with alcohols, amines, and carboxylate salts, respectively. wikipedia.org

One of the most classic and widely used applications of aryl acid chlorides is in Friedel-Crafts acylation reactions, where they react with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones. ncert.nic.in This method remains a cornerstone for creating carbon-carbon bonds with aromatic rings. Modern advancements have also enabled palladium-catalyzed cross-coupling reactions of acyl chlorides with organoboron compounds (Suzuki-Miyaura coupling) and organozinc reagents to produce ketones under mild conditions, overcoming some limitations of traditional methods. organic-chemistry.org The versatility and high reactivity of aryl acid chlorides secure their position as indispensable tools for constructing complex molecular architectures. wikipedia.orgorganic-chemistry.org

Strategic Role of Halogenated Aromatic Systems in Molecular Design

The incorporation of halogen atoms into aromatic systems is a key strategy in molecular design, particularly within medicinal chemistry and materials science. acs.orgacs.org Halogens like fluorine, chlorine, and bromine can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. acs.orgnih.gov Fluorine, in particular, is often used to block metabolic oxidation sites or to alter the acidity of nearby functional groups.

A significant aspect of halogenation is the capacity of chlorine, bromine, and iodine to act as halogen bond donors. acs.orgacs.org A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic Lewis base, such as an oxygen or nitrogen atom in a biological target like a protein. acs.orgnih.gov These interactions, while often serendipitous in early drug discovery, are now rationally exploited to enhance ligand-protein binding affinity and selectivity. acs.orgnih.gov The strategic placement of halogens on an aromatic scaffold allows chemists to fine-tune intermolecular interactions, providing a powerful tool for designing molecules with specific functions. acs.org

Overview of Research Trajectories for 4-Bromo-2,5-difluorobenzoic Acid Chloride

This compound has emerged as a valuable and specialized reagent, primarily utilized as an intermediate in the synthesis of complex, biologically active molecules. Its structure is a prime example of strategic halogenation, featuring two electron-withdrawing fluorine atoms and a bromine atom on the phenyl ring, which can be used for further chemical modifications.

The primary synthesis route to this acyl chloride involves the treatment of its parent carboxylic acid, 4-bromo-2,5-difluorobenzoic acid, with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.comchemicalbook.com The precursor acid is itself typically prepared from 1,4-dibromo-2,5-difluorobenzene (B1294941) via a lithium-halogen exchange followed by carboxylation with carbon dioxide (dry ice). chemicalbook.comchemicalbook.com

Current research involving this compound is largely focused on its application as a key building block in medicinal chemistry. For instance, it has been documented as an intermediate in the preparation of novel GPR119 receptor agonists and selective inhibitors for the Nav1.7 sodium channel, both of which are targets for metabolic disorders and pain management, respectively. chemicalbook.com The trifunctional nature of the molecule—the reactive acyl chloride group, the two fluorine atoms modulating electronic properties, and the bromine atom available for cross-coupling reactions—makes it a highly versatile scaffold for generating libraries of complex compounds for drug discovery programs.

Compound Data

Below are the key properties of the primary chemical compound discussed in this article.

| Property | Value | Source |

| IUPAC Name | 4-bromo-2,5-difluorobenzoyl chloride | achemblock.com |

| CAS Number | 123942-09-6 | achemblock.com |

| Molecular Formula | C₇H₂BrClF₂O | achemblock.com |

| Molecular Weight | 255.45 g/mol | achemblock.com |

| Physical Form | Liquid | |

| Purity | 95% | achemblock.com |

Compounds Mentioned

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,5-difluorobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF2O/c8-4-2-5(10)3(7(9)12)1-6(4)11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDBFYOULUGQKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)F)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2,5 Difluorobenzoic Acid Chloride

Precursor Synthesis: 4-Bromo-2,5-difluorobenzoic Acid

The primary and most crucial precursor for the target acid chloride is 4-Bromo-2,5-difluorobenzoic acid. Its synthesis is a critical first step, with methodologies primarily centered around the functionalization of a substituted benzene (B151609) ring.

Lithiation-Carboxylation of Bromo-Difluorobenzene Precursors

A prevalent method for synthesizing 4-Bromo-2,5-difluorobenzoic acid involves a halogen-lithium exchange followed by carboxylation. This process typically starts from a dibrominated difluorobenzene precursor. chemicalbook.comchemicalbook.com The reaction sequence begins with the treatment of 1,4-dibromo-2,5-difluorobenzene (B1294941) with an organolithium reagent at very low temperatures. This selectively replaces one of the bromine atoms with a lithium atom. The resulting aryllithium intermediate is then reacted with a source of carbon dioxide, typically solid CO₂ (dry ice), to introduce the carboxyl group. chemicalbook.comchemicalbook.com A final acidic workup protonates the carboxylate salt to yield the desired 4-Bromo-2,5-difluorobenzoic acid. chemicalbook.com

The success of the lithiation-carboxylation sequence is highly dependent on carefully controlled reaction conditions. The choice of solvent and temperature is critical to ensure high yields and prevent side reactions.

Reaction Conditions: The lithiation step is typically performed at -78 °C in a solvent system of diethyl ether and hexane. chemicalbook.comchemicalbook.com The low temperature is necessary to stabilize the highly reactive aryllithium intermediate. The slow, dropwise addition of n-butyllithium to the solution of 1,4-dibromo-2,5-difluorobenzene is crucial for controlling the exothermic reaction and preventing over-reaction or degradation. chemicalbook.comchemicalbook.com The reaction is maintained at this low temperature for approximately two hours to ensure complete formation of the lithiated species before the addition of dry ice. chemicalbook.comchemicalbook.com Using diethyl ether as the primary solvent is advantageous as it helps to minimize "autometallation," a side reaction where the newly formed aryllithium compound deprotonates another molecule of the starting material. psu.edu

Purification: The workup procedure is designed to separate the acidic product from unreacted starting materials and byproducts. It involves extraction with an aqueous sodium bicarbonate solution, which converts the carboxylic acid into its water-soluble sodium salt. chemicalbook.comchemicalbook.com This aqueous layer is then washed with an organic solvent to remove neutral impurities before being re-acidified with a strong acid like hydrochloric acid to precipitate the purified 4-Bromo-2,5-difluorobenzoic acid. chemicalbook.comchemicalbook.com

Table 1: Optimized Conditions for Lithiation-Carboxylation

| Parameter | Condition | Source(s) |

|---|---|---|

| Starting Material | 1,4-dibromo-2,5-difluorobenzene | chemicalbook.comchemicalbook.com |

| Lithiation Reagent | n-Butyl lithium (n-BuLi) in hexanes | chemicalbook.comchemicalbook.com |

| Solvent | Diethyl ether | chemicalbook.comchemicalbook.com |

| Temperature | -78 °C | chemicalbook.comchemicalbook.com |

| Reaction Time | 2 hours for lithiation | chemicalbook.comchemicalbook.com |

| Carboxylation Agent | Solid Carbon Dioxide (Dry Ice) | chemicalbook.comchemicalbook.com |

| Workup | Acidification with aqueous HCl | chemicalbook.comchemicalbook.com |

While n-butyllithium is the most commonly cited reagent for this transformation, other organolithium reagents can be employed in lithiation reactions. mt.com Reagents such as sec-butyllithium (B1581126) (s-BuLi) and tert-butyllithium (B1211817) (t-BuLi) are stronger bases and can also be effective. mt.com For substrates with multiple reactive sites, more specialized agents may be required. For instance, mesityllithium (B1247292) has been identified as a selective lithiating agent for aryl bromides that also contain acidic protons, preventing self-quenching of the intermediate. researchgate.net Another class of lithiating agents, lithium amides like lithium diisopropylamide (LDA), typically achieve lithiation through deprotonation of an acidic C-H bond rather than through halogen-metal exchange. psu.edumt.com The choice of agent depends on the specific substrate and the desired balance between halogen-metal exchange and deprotonation. mt.com

Advanced Synthetic Approaches to 4-Bromo-2,5-difluorobenzoic Acid

Beyond the standard lithiation-carboxylation route, other synthetic strategies can be envisioned for preparing fluorinated bromobenzoic acids. While not specifically documented for the 4-bromo-2,5-difluoro isomer, methods used for related compounds illustrate alternative pathways. For example, the synthesis of the isomeric 2-bromo-4,5-difluorobenzoic acid has been achieved starting from difluorophthalic anhydride (B1165640) and employing reactions such as the Losen rearrangement or a Barton bromodecarboxylation. tandfonline.comresearchgate.net Another general strategy in aromatic acid synthesis is the oxidation of a side-chain, such as converting a methyl group to a carboxylic acid using a strong oxidizing agent, a method used for preparing 4-bromobenzoic acid from p-bromotoluene. google.com These alternative approaches highlight the diversity of synthetic tools available for constructing functionalized aromatic carboxylic acids.

Conversion of 4-Bromo-2,5-difluorobenzoic Acid to 4-Bromo-2,5-difluorobenzoic Acid Chloride

The final step in the sequence is the conversion of the carboxylic acid group into a more reactive acid chloride. This transformation is a standard procedure in organic synthesis, enabling subsequent reactions like ester or amide formation.

Utilization of Chlorinating Agents

The conversion of 4-Bromo-2,5-difluorobenzoic acid to its corresponding acid chloride is accomplished using a suitable chlorinating agent. chemicalbook.comprepchem.com These reagents replace the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom.

The most frequently documented method for this specific transformation employs thionyl chloride (SOCl₂). chemicalbook.comprepchem.comchemguide.co.uk The reaction involves heating the carboxylic acid in neat thionyl chloride, sometimes with a catalytic amount of N,N-dimethylformamide (DMF), to a temperature of 80-90°C. chemicalbook.comprepchem.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification process. chemguide.co.uk The excess thionyl chloride can be removed by distillation, yielding the crude this compound, which can be further purified if necessary. prepchem.com

Other common chlorinating agents are also effective for this type of conversion. masterorganicchemistry.com Oxalyl chloride, often used with catalytic DMF, is considered a milder and more selective reagent than thionyl chloride. researchgate.netwikipedia.org Its byproducts are also volatile gases (CO, CO₂, HCl), facilitating an easy workup. wikipedia.org Phosphorus-based reagents such as phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃) are also capable of converting carboxylic acids to acid chlorides, though their byproducts are non-volatile liquids, which can complicate purification. chemguide.co.ukmasterorganicchemistry.com

Table 2: Common Chlorinating Agents for Carboxylic Acids

| Reagent | Formula | Typical Conditions | Byproducts | Source(s) |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Reflux, neat or with solvent; cat. DMF | SO₂(g), HCl(g) | chemicalbook.comprepchem.comchemguide.co.ukcommonorganicchemistry.com |

| Oxalyl Chloride | (COCl)₂ | RT or gentle warming in solvent (e.g., DCM); cat. DMF | CO(g), CO₂(g), HCl(g) | researchgate.netwikipedia.orgcommonorganicchemistry.com |

| Phosphorus(V) Chloride | PCl₅ | Cold or RT | POCl₃(l), HCl(g) | chemguide.co.ukmasterorganicchemistry.com |

| Phosphorus(III) Chloride | PCl₃ | Gentle warming | H₃PO₃(s) | chemguide.co.ukmasterorganicchemistry.com |

Thionyl Chloride Mediated Synthesis

The use of thionyl chloride (SOCl₂) is a prevalent method for the synthesis of this compound. In this process, 4-bromo-2,5-difluorobenzoic acid is treated directly with thionyl chloride, which often serves as both the reagent and the solvent. The mixture is heated to facilitate the reaction, typically at temperatures ranging from 80°C to reflux (approximately 90°C). prepchem.comchemicalbook.com The reaction proceeds for a duration of 1.5 hours or more until the conversion is complete. prepchem.comchemicalbook.com Upon completion, the excess thionyl chloride is removed, often through distillation, to isolate the final product. prepchem.com

Oxalyl Chloride Facilitated Synthesis

An effective alternative to thionyl chloride is oxalyl chloride ((COCl)₂). This method is known for proceeding under mild conditions and producing volatile byproducts (CO, CO₂, HCl), which simplifies purification. The reaction involves treating the starting carboxylic acid with oxalyl chloride in an appropriate solvent, such as dichloromethane (B109758) (CH₂Cl₂). orgsyn.org This conversion can often be carried out effectively at room temperature. orgsyn.org

Role of Catalytic Additives, e.g., N,N-Dimethylformamide (DMF)

In the synthesis of acyl chlorides from carboxylic acids using either thionyl chloride or oxalyl chloride, a catalytic amount of N,N-Dimethylformamide (DMF) is frequently added to accelerate the reaction. chemicalbook.comorgsyn.orgnih.gov The catalytic mechanism involves the initial reaction of DMF with the chlorinating agent (e.g., oxalyl chloride) to form a Vilsmeier reagent, an imidoyl chloride intermediate. nih.gov This intermediate is a more potent acylating agent than the initial chlorinating reagent, and it readily reacts with the carboxylic acid to form the desired acid chloride, regenerating the DMF catalyst in the process. nih.gov

Reaction Condition Optimization for High Yield and Purity

Achieving high yield and purity in the synthesis of this compound depends on the careful control of reaction parameters, including temperature, duration, and the selection of solvents and work-up methods.

Temperature Regimes and Reaction Durations

The choice of chlorinating agent significantly influences the optimal temperature and reaction time.

With Thionyl Chloride : The reaction is typically heated. A specific protocol involves stirring a mixture of 4-bromo-2,5-difluorobenzoic acid, thionyl chloride, and catalytic DMF at 80°C for 1.5 hours. chemicalbook.com Another large-scale preparation involves heating the slurry to reflux at an internal temperature of 90°C. prepchem.com

With Oxalyl Chloride : Milder conditions are generally sufficient. A representative procedure using oxalyl chloride with a catalytic amount of DMF is stirred at room temperature for 1.5 hours. orgsyn.org

| Reagent | Temperature | Duration | Catalyst |

| Thionyl Chloride | 80°C | 1.5 hours | DMF |

| Thionyl Chloride | 90°C (Reflux) | Not specified | None specified |

| Oxalyl Chloride | Room Temperature | 1.5 hours | DMF |

Solvent Systems and Work-up Procedures

The solvent system and subsequent work-up are critical for isolating a pure product.

Solvent Systems : When using thionyl chloride, the reagent itself can act as the solvent, eliminating the need for an additional one. prepchem.com For reactions involving oxalyl chloride, an inert solvent like dichloromethane (CH₂Cl₂) is commonly used. orgsyn.org

Work-up Procedures : After the reaction, the primary goal is to remove excess chlorinating agent and byproducts. With thionyl chloride, this is often achieved by evaporating the mixture in vacuo or through distillation. prepchem.comchemicalbook.com In one large-scale synthesis, after the removal of excess thionyl chloride, the product was collected directly via vacuum distillation at 85°-95°C. prepchem.com For oxalyl chloride reactions, the mixture is typically concentrated by rotary evaporation to remove the volatile byproducts and any remaining reagent. orgsyn.org

Scalable Synthetic Protocols for Industrial and Large-Scale Production

The thionyl chloride method has been successfully applied to the large-scale production of this compound. In a documented industrial-scale synthesis, 2075 grams (8.79 moles) of crude 4-bromo-2,5-difluorobenzoic acid were treated with 2.0 liters of thionyl chloride. prepchem.com The mixture was heated to reflux, and after removing the excess thionyl chloride, the product was isolated by vacuum distillation. This protocol afforded 2045 grams of the acid chloride, corresponding to a high yield of 91%. prepchem.com The efficiency and high yield of this procedure demonstrate its suitability for industrial applications.

Reactivity and Reaction Mechanisms of 4 Bromo 2,5 Difluorobenzoic Acid Chloride

Nucleophilic Acyl Substitution Reactions

Table 1: Overview of Nucleophilic Acyl Substitution Reactions

| Nucleophile Class | Attacking Atom | Product Formed |

|---|---|---|

| Oxygen Nucleophiles | Oxygen | Ester |

| Nitrogen Nucleophiles | Nitrogen | Amide |

Reaction with Oxygen Nucleophiles: Esterification

4-Bromo-2,5-difluorobenzoic acid chloride readily reacts with oxygen-based nucleophiles, such as alcohols, in a process known as esterification. wikipedia.org This reaction typically proceeds by treating the acyl chloride with an alcohol, which may be catalyzed by a non-nucleophilic base like pyridine. wikipedia.org The base serves to activate the acyl chloride and neutralize the hydrogen chloride (HCl) byproduct formed during the reaction. The general mechanism involves the alcohol's oxygen atom attacking the carbonyl carbon, leading to the formation of an ester. libretexts.org For example, the reaction with 2-propanol would yield isopropyl 4-bromo-2,5-difluorobenzoate. libretexts.orglibretexts.org Similarly, reaction with diethyl malonate, an oxygen nucleophile, has been used to synthesize related compounds like diethyl (2-bromo-4,5-difluorobenzoyl)malonate. prepchem.com

Reaction with Nitrogen Nucleophiles: Amidation

The reaction of this compound with nitrogen nucleophiles, such as primary or secondary amines, produces the corresponding amides. youtube.com This amidation reaction is highly efficient and is often conducted under what is known as Schotten-Baumann conditions, typically using a base like sodium hydroxide (B78521) in a two-phase system of water and an organic solvent. youtube.comfishersci.it The amine's nitrogen atom acts as the nucleophile, attacking the acyl chloride's carbonyl group. youtube.com Following the formation of the tetrahedral intermediate, the chloride ion is expelled to form the stable amide product. youtube.com The reaction requires an amine with at least one N-H bond. youtube.com Studies on similar compounds, such as 4-fluorobenzoyl chloride, have shown that this method is effective with a variety of amines, including aniline (B41778) and benzylamine, to produce amides in good yields. hud.ac.uk

Reaction with Sulfur Nucleophiles: Thioesterification

Thioesters are synthesized through the reaction of this compound with sulfur nucleophiles, primarily thiols (R-SH). nih.govorganic-chemistry.org This process, known as thioesterification, is analogous to esterification. The thiol's sulfur atom attacks the electrophilic carbonyl carbon. The subsequent elimination of the chloride leaving group from the tetrahedral intermediate yields the thioester. nih.gov These reactions are valuable as thioesters themselves are important intermediates in organic synthesis. nih.gov The in situ generation of the corresponding thioacid anion can also be employed for the synthesis of thioesters from acyl chlorides. nih.gov

Mechanistic Investigations of Acyl Chloride Electrophilicity

The reactivity of this compound is fundamentally linked to the electrophilicity of the carbonyl carbon, which is significantly influenced by both the chloride of the acyl group and the halogen substituents on the benzene (B151609) ring.

The nucleophilic acyl substitution reaction proceeds through a multi-step mechanism involving a high-energy tetrahedral transition state and a subsequent tetrahedral intermediate. youtube.com Computational studies on the hydrolysis of simple acyl chlorides show that the initial nucleophilic attack by water leads to the formation of this transition state en route to the intermediate. youtube.com This intermediate is characterized by a negatively charged oxygen atom and a positive charge on the attacking nucleophile (if it was neutral, like water or an amine). youtube.com The geometry of the transition state involves the forming bond with the nucleophile and the breaking bond with the leaving group. researchgate.net The elimination of the chloride leaving group from this intermediate regenerates the carbonyl double bond to yield the final product. youtube.com

The rate of nucleophilic acyl substitution is highly dependent on the electrophilicity of the carbonyl carbon, which is modulated by the electronic effects of the substituents on the aromatic ring. stackexchange.com Halogen substituents, such as the bromo and fluoro groups on this compound, exert a strong electron-withdrawing inductive effect (-I effect) due to their high electronegativity. libretexts.orglibretexts.org This effect pulls electron density away from the benzene ring and, by extension, from the carbonyl carbon.

This increased withdrawal of electron density enhances the partial positive charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles. stackexchange.com While halogens also have a resonance-donating effect (+M effect) due to their lone pairs, for halogens, the inductive effect is dominant in influencing reactivity. stackexchange.com Therefore, the presence of the bromo and two fluoro substituents deactivates the ring towards electrophilic substitution but activates the acyl chloride group towards nucleophilic substitution by increasing its electrophilicity. stackexchange.comlibretexts.org This makes this compound more reactive towards nucleophiles compared to unsubstituted benzoyl chloride. stackexchange.com

Table 2: Influence of Substituents on Benzoyl Chloride Reactivity

| Substituent (at para-position) | Electronic Effect | Influence on Carbonyl Electrophilicity | Expected Reactivity towards Nucleophiles |

|---|---|---|---|

| -NO₂ | Strong -I, -M (Electron-withdrawing) | Increases | Highest |

| -Br, -F | Strong -I, Weak +M (Net Electron-withdrawing) | Increases | High |

| -H | (Reference) | Baseline | Moderate |

Carbon-Carbon Coupling Reactions

The presence of both an acyl chloride and an aryl bromide moiety within the same molecule makes this compound a versatile substrate for various carbon-carbon bond-forming reactions, particularly those catalyzed by palladium.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. nobelprize.org For a substrate like this compound, these reactions can proceed at either the carbon-bromine bond or, in some cases, involve the acyl chloride group. The general mechanism for these couplings involves a catalytic cycle starting with the oxidative addition of the aryl halide to a palladium(0) complex. nobelprize.orgmdpi.com This is followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nobelprize.orgmdpi.com

The Suzuki-Miyaura coupling is a powerful method for synthesizing biaryl compounds by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govpku.edu.cn In the case of this compound, the reaction selectively occurs at the carbon-bromine bond, leaving the acyl chloride group intact. This chemoselectivity is crucial for synthesizing complex biaryl ketones and related structures.

The reaction facilitates the creation of a new carbon-carbon bond between the aromatic ring of the benzoyl chloride and an incoming aryl group from the boronic acid. nih.gov The choice of catalyst, base, and solvent system is critical for achieving high yields and minimizing side reactions. While specific studies on this compound are not extensively documented in readily available literature, the reactivity can be inferred from similar substrates like 4-bromobenzoyl chloride. mdpi.com The reaction is valued for the mild conditions, tolerance of various functional groups, and the low toxicity of the boron-based reagents. nobelprize.orgnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd/C pku.edu.cnmdpi.com | Facilitates the oxidative addition and reductive elimination steps. |

| Ligand | PPh₃, P(t-Bu)₃ | Stabilizes the palladium catalyst and influences its reactivity. |

| Base | K₂CO₃, CsF, K₃PO₄ | Activates the organoboron species for the transmetalation step. pku.edu.cn |

| Solvent | Toluene, Dioxane, Ethanol/Water pku.edu.cnmdpi.com | Solubilizes reactants and influences reaction rate and selectivity. |

| Boron Reagent | Arylboronic acid (Ar-B(OH)₂) | Provides the aryl group for the cross-coupling. |

Beyond the Suzuki reaction, the aryl bromide moiety of this compound is amenable to other palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne to form an arylalkyne. wikipedia.orgorganic-chemistry.org The process typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orglibretexts.org The reaction with this compound would be expected to yield 4-alkynyl-2,5-difluorobenzoic acid chloride, a valuable intermediate for more complex molecules. The reactivity order of halides (I > Br > Cl) allows for selective coupling at the bromide position. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex in the presence of a base. wikipedia.org Applying this to this compound would result in the formation of a 4-alkenyl-2,5-difluorobenzoic acid chloride. The reaction typically shows high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene double bond. mdpi.com

Stille Coupling: This reaction utilizes an organotin reagent as the coupling partner for the aryl halide. While effective, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki coupling.

Exploration of Other Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. uci.edulibretexts.org The benzene ring of this compound is significantly deactivated towards EAS. This is due to the strong electron-withdrawing inductive and resonance effects of the acyl chloride group (-COCl) and the inductive effects of the halogen (bromine and fluorine) substituents. uci.edu

Any potential EAS reaction would be slow and require harsh conditions. The directing effects of the existing substituents would guide the position of any incoming electrophile.

-COCl group: A strong deactivating group and a meta-director.

-F and -Br groups: These are deactivating groups but are ortho-, para-directors due to their ability to donate lone-pair electron density via resonance. uci.edulibretexts.org

Considering the substitution pattern, the only available position for substitution is the hydrogen at position 6. The directing effects are as follows:

The -COCl group at position 1 directs meta to positions 3 and 5 (both occupied).

The -F group at position 2 directs ortho to position 3 (occupied) and para to position 5 (occupied).

The -Br group at position 4 directs ortho to positions 3 and 5 (both occupied).

The -F group at position 5 directs ortho to positions 4 (occupied) and 6 (available) and para to position 2 (occupied).

Chemoselectivity and Regioselectivity in Multi-Substituted Systems

Chemoselectivity is a critical consideration in the reactions of this compound due to the presence of multiple reactive sites.

C-Br vs. C-Cl (Acyl): In palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira, the reaction occurs preferentially at the C(sp²)-Br bond over the C(acyl)-Cl bond. The oxidative addition of palladium into the aryl-bromine bond is kinetically more favorable than reaction with the acyl chloride under typical cross-coupling conditions. mdpi.com However, under specific conditions designed for acylative coupling, the acyl chloride can be the reactive electrophile, typically leading to ketone synthesis. mdpi.comnih.gov

Acyl Chloride vs. Aromatic Ring: Standard nucleophilic substitution at the acyl chloride (e.g., hydrolysis, esterification, amidation) is much more facile than nucleophilic aromatic substitution on the electron-deficient ring. Conversely, the aromatic ring is the site for palladium-catalyzed coupling, while the acyl chloride remains a spectator group.

Regioselectivity primarily pertains to potential electrophilic aromatic substitution, as discussed in section 3.2.2. The substitution pattern of the molecule dictates that any further substitution would occur at the C-6 position. In cross-coupling reactions, the regioselectivity is predetermined by the position of the bromine atom at C-4.

By-product Formation and Mitigation Strategies

Several side reactions can lead to the formation of by-products during reactions involving this compound.

Table 2: Common By-products and Mitigation Strategies

| Reaction Type | Common By-products | Mitigation Strategies |

|---|---|---|

| General | Hydrolysis product (4-Bromo-2,5-difluorobenzoic acid) | Conduct reactions under strictly anhydrous conditions using dried solvents and inert atmospheres (e.g., nitrogen, argon). prepchem.com |

| Suzuki-Miyaura Coupling | Homo-coupled biaryl (from the boronic acid) | Use a precise 1:1 stoichiometry of reactants or a slight excess of the boronic acid. Optimize catalyst and ligand choice. |

| Debrominated starting material (2,5-difluorobenzoic acid chloride) | Select a mild base and catalyst system to disfavor reductive dehalogenation pathways. | |

| Product from coupling at the acyl chloride (ketone) | Maintain standard Suzuki conditions not tailored for acylative coupling; avoid conditions known to activate acyl chlorides for coupling. mdpi.com |

| Synthesis | Isomeric impurities | Purification of the starting 4-bromo-2,5-difluorobenzoic acid via recrystallization or chromatography before conversion to the acid chloride. prepchem.com |

Mitigation generally involves careful control over reaction parameters such as temperature, reaction time, stoichiometry, and the purity of reagents and solvents. Post-reaction purification via column chromatography or recrystallization is often necessary to isolate the desired product in high purity.

Applications of 4 Bromo 2,5 Difluorobenzoic Acid Chloride in Advanced Organic Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

4-Bromo-2,5-difluorobenzoic acid chloride is a highly reactive derivative of 4-bromo-2,5-difluorobenzoic acid, a key building block in the synthesis of intricate organic structures. The presence of multiple reactive sites—the acyl chloride, the bromine atom, and the fluorine atoms—on the benzene (B151609) ring makes it a versatile intermediate for constructing complex molecular architectures. The acid chloride is typically synthesized from the corresponding carboxylic acid by treatment with a chlorinating agent, such as thionyl chloride, a reaction that proceeds with high efficiency. prepchem.com

The reactivity of the acyl chloride group allows for facile introduction of the 4-bromo-2,5-difluorobenzoyl moiety into various molecules through reactions with nucleophiles like alcohols, amines, and carbanions. The bromine atom on the aromatic ring is particularly useful for subsequent cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This dual reactivity is fundamental to its role in the modular assembly of complex target molecules.

Synthesis of Novel Aromatic and Heterocyclic Systems

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of a wide array of novel aromatic and heterocyclic systems. These systems are often core scaffolds in medicinally and materially relevant compounds.

Preparation of Oxazole (B20620) Derivatives

While direct examples of the use of this compound in the synthesis of oxazoles are not extensively documented in readily available literature, its structure is well-suited for established oxazole syntheses. One of the most prominent methods is the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino-ketones. mdpi.commdpi.com In a typical sequence, this compound would first react with an α-amino ketone to form the corresponding N-(α-ketoalkyl)-4-bromo-2,5-difluorobenzamide. Subsequent treatment of this intermediate with a dehydrating agent would yield the 2-(4-bromo-2,5-difluorophenyl)oxazole derivative. The substituents on the oxazole ring can be varied based on the choice of the starting α-amino ketone.

Table 1: Hypothetical Robinson-Gabriel Synthesis of Oxazole Derivatives

| Starting α-Amino Ketone | Intermediate 2-Acylamino-ketone | Final Oxazole Product |

| 2-aminoacetophenone | N-(2-oxo-2-phenylethyl)-4-bromo-2,5-difluorobenzamide | 2-(4-bromo-2,5-difluorophenyl)-5-phenyloxazole |

| 1-amino-3,3-dimethylbutan-2-one | N-(3,3-dimethyl-2-oxobutan-1-yl)-4-bromo-2,5-difluorobenzamide | 5-tert-butyl-2-(4-bromo-2,5-difluorophenyl)oxazole |

| 2-amino-1-cyclopropylethanone | N-(2-cyclopropyl-2-oxoethyl)-4-bromo-2,5-difluorobenzamide | 2-(4-bromo-2,5-difluorophenyl)-5-cyclopropyloxazole |

Construction of Other Heterocyclic Architectures

The versatility of this compound extends to the synthesis of other important five-membered heterocyclic rings such as oxadiazoles, thiadiazoles, and triazoles. These heterocycles are prevalent in many biologically active compounds. The general strategy involves the reaction of the acid chloride with appropriate binucleophilic reagents.

For instance, reaction with a hydrazide (R-CONHNH2) could lead to N'-acyl-4-bromo-2,5-difluorobenzohydrazide, which upon cyclization can form 1,3,4-oxadiazoles. Similarly, reaction with amidoximes can be a pathway to 1,2,4-oxadiazoles. The synthesis of 1,3,4-thiadiazoles can be achieved by reacting the acid chloride with thiosemicarbazide, followed by cyclization of the resulting acylthiosemicarbazide. Furthermore, the synthesis of triazole derivatives is also plausible through multi-step sequences initiated by the acylation of suitable nitrogen-rich precursors. nih.govnih.govsphinxsai.com

Building Block for Bioactive Molecule Scaffolds

The 4-bromo-2,5-difluorophenyl motif is a recurring structural element in a variety of bioactive molecules, particularly in the pharmaceutical and agrochemical sectors. This compound, as a reactive form of this moiety, is therefore a critical building block in the synthesis of these active compounds.

Precursor for Pharmaceutical Intermediates

Research has shown that 4-bromo-2,5-difluorobenzoic acid is a key intermediate in the preparation of G-protein coupled receptor 119 (GPR119) agonists, which are investigated for the treatment of type 2 diabetes and other metabolic disorders. ed.ac.ukchemicalbook.comachemblock.combldpharm.com In a documented synthetic route, 4-bromo-2,5-difluorobenzoic acid is first converted to its amide, which is then dehydrated to form 4-bromo-2,5-difluorobenzonitrile (B180671). chemicalbook.com This nitrile is a versatile intermediate that can be further elaborated to construct more complex heterocyclic systems present in GPR119 agonists. The initial step of this sequence often involves the in-situ formation of the acid chloride for the amidation reaction.

Table 2: Documented Synthesis of a Pharmaceutical Intermediate from 4-Bromo-2,5-difluorobenzoic Acid

| Reagent 1 | Reagent 2 | Product | Reference |

| Thionyl chloride | Aqueous ammonia (B1221849) | 4-Bromo-2,5-difluorobenzamide | chemicalbook.com |

| Phosphoryl chloride | - | 4-Bromo-2,5-difluorobenzonitrile | chemicalbook.com |

The resulting 4-bromo-2,5-difluorobenzonitrile serves as a precursor for various pharmaceutical scaffolds. The bromine atom allows for late-stage diversification of the molecule through cross-coupling reactions, enabling the synthesis of a library of potential drug candidates.

Utility in Agrochemical Synthesis

Contribution to Material Science and Specialty Chemicals

The unique substitution pattern of this compound makes it a desirable precursor for high-performance materials and specialty chemicals where properties like thermal stability, chemical resistance, and specific electronic characteristics are sought.

The "4-bromo-2,5-difluorophenyl" structural unit, derivable from the corresponding acid chloride, is a component in the design of advanced functional polymers. A notable application is in the development of fluorinated polytriazole membrane materials for gas separation technologies. google.com In these polymers, the 4-bromo-2,5-difluorophenyl group can be incorporated as a substituted phenyl moiety within the polymer backbone. google.com The presence of fluorine atoms is crucial for enhancing the polymer's selective permeability to certain gases, a key requirement for efficient gas separation membranes. The bromo-substituent also offers a handle for post-polymerization modification, allowing for further tuning of the material's properties.

In the realm of specialty chemicals, particularly agrochemicals, derivatives of 4-bromo-2,5-difluorobenzoic acid are utilized. For instance, the related compound 4-bromo-2,5-difluorobenzonitrile is an intermediate in the production of agrochemicals. uni-regensburg.de Furthermore, patent literature describes the synthesis of 5-oxo-4,5-dihydro-1H-1,2,4-triazol derivatives, starting from 4-bromo-2,5-difluorobenzoic acid, which are intended for use as agrochemicals. These examples underscore the role of the 4-bromo-2,5-difluorobenzoyl scaffold in creating specialized molecules for the agricultural sector.

Derivatization for Structure-Activity Relationship Studies

The reactivity of the acyl chloride group in this compound makes it an excellent starting point for synthesizing a series of related compounds, or derivatives. By systematically modifying the structure and evaluating the impact on a molecule's function, chemists can deduce structure-activity relationships (SAR). This process is fundamental in medicinal chemistry and drug discovery for optimizing the potency and selectivity of lead compounds.

This compound is employed in the synthesis of various biologically relevant scaffolds. For example, it is a key reagent in the preparation of isothiazoloquinolones, a class of compounds investigated as anti-infective agents. google.comgoogle.com The synthesis involves using the acid chloride to introduce the 4-bromo-2,5-difluorobenzoyl moiety into the target molecule. google.comgoogle.com By creating a library of such compounds with variations in other parts of the molecule, researchers can study how these changes affect the antimicrobial activity.

Similarly, the compound is used in the synthesis of novel tricyclic topoisomerase inhibitors. In one procedure, 4-bromo-2,5-difluorobenzoic acid is first converted to its acid chloride, which then reacts with ethyl isocyanoacetate to form a key intermediate. The systematic synthesis of derivatives allows for a thorough exploration of the SAR, guiding the design of more effective enzyme inhibitors.

The following table summarizes examples of derivatization from related 4-bromo-2,5-difluorophenyl precursors for SAR studies, illustrating the common strategic approach.

| Precursor | Derivative Class | Target/Application Area | SAR Focus |

| 4-Bromo-2,5-difluorophenol | Phenyl pivalate (B1233124) esters | p75 Neurotrophin Receptor (p75NTR) Inhibitors | Investigation of key pharmacophore features and development of inhibitors. |

| Ethyl 2-(4-bromo-2,5-difluorophenyl)acetate | Pyrido[2,3-d]pyrimidin-7(8H)-ones | Kinase Inhibitors | Shifting the selectivity of inhibitors by modifying substituents on the phenyl ring. |

| 4-Bromo-2,5-difluorobenzoyl chloride | Isothiazoloquinolones | Anti-infective Agents | Optimization of antimicrobial potency and spectrum. |

This methodical approach of derivatization, enabled by reactive building blocks like this compound, is indispensable for advancing the fields of medicinal chemistry and materials science.

Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2,5 Difluorobenzoic Acid Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for the unambiguous structural assignment of 4-Bromo-2,5-difluorobenzoic acid chloride. The presence of hydrogen, carbon, and fluorine atoms allows for a multi-faceted analysis of the molecule's electronic and structural features.

The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying signals corresponding to the two aromatic protons. The chemical shifts of these protons are influenced by the substitution pattern on the benzene (B151609) ring, including the electron-withdrawing effects of the two fluorine atoms, the bromine atom, and the acyl chloride group.

The aromatic region will likely show two distinct multiplets. The proton at the C-3 position, being flanked by two fluorine atoms, is expected to exhibit complex splitting due to coupling with both adjacent fluorine atoms and the other aromatic proton. The proton at the C-6 position will also appear as a multiplet due to coupling with the adjacent fluorine atom and the other aromatic proton. The exact chemical shifts would need to be determined experimentally, but predictions can be made based on the analysis of similar substituted aromatic compounds. For instance, in related brominated and fluorinated benzene derivatives, aromatic protons typically resonate in the range of 7.0-8.5 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| H-3 | 7.50 - 7.80 | dd (doublet of doublets) |

Note: These are predicted values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each of the seven carbon atoms in the molecule is expected to produce a distinct signal, with its chemical shift being highly dependent on its electronic environment.

The carbonyl carbon of the acyl chloride group is particularly characteristic and is expected to appear significantly downfield, typically in the range of 160-180 ppm for acyl chlorides. libretexts.org The electron-withdrawing nature of the chlorine atom attached to the carbonyl group contributes to this deshielding. stackexchange.com The six aromatic carbons will exhibit signals in the aromatic region of the spectrum, generally between 110 and 160 ppm. The carbons directly bonded to the electronegative fluorine atoms (C-2 and C-5) will show large C-F coupling constants, a key diagnostic feature. The carbon bearing the bromine atom (C-4) and the carbon attached to the acyl chloride group (C-1) will also have characteristic chemical shifts influenced by these substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 165 - 175 |

| C-1 | 130 - 140 |

| C-2 | 155 - 165 (with C-F coupling) |

| C-3 | 115 - 125 (with C-F coupling) |

| C-4 | 110 - 120 |

| C-5 | 150 - 160 (with C-F coupling) |

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique for fluorinated compounds like this compound due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms at positions C-2 and C-5.

The chemical shifts of these fluorine atoms are highly sensitive to their position on the aromatic ring and the nature of the other substituents. wikipedia.org The signals will likely appear as multiplets due to coupling with each other (F-F coupling) and with the adjacent aromatic protons (H-F coupling). The typical chemical shift range for aromatic fluorine atoms is broad, and for fluorobenzenes, it is generally observed between -100 and -170 ppm relative to a standard like CFCl₃. uobabylon.edu.iqchemscene.com Analysis of these coupling patterns can provide definitive evidence for the substitution pattern on the aromatic ring.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| F at C-2 | -110 to -130 | d (doublet) |

Note: These are predicted values relative to a standard (e.g., CFCl₃) and may vary based on solvent and experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy is a powerful tool for identifying the key functional groups present in this compound, namely the acyl chloride and the substituted aromatic ring.

The Infrared (IR) spectrum of this compound is expected to be dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acyl chloride functional group. This band typically appears at a high frequency, generally in the range of 1770-1815 cm⁻¹. libretexts.orgwikipedia.org The presence of electronegative substituents on the aromatic ring can further influence this frequency. Conjugation with the aromatic ring would typically lower the frequency, but the inductive effect of the halogens might counteract this. uobabylon.edu.iq

In addition to the carbonyl band, the IR spectrum will display characteristic absorptions for the aromatic ring. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ range, which can be indicative of the substitution pattern. The C-F and C-Br stretching vibrations will also be present, typically in the fingerprint region of the spectrum (below 1300 cm⁻¹).

Raman spectroscopy, being complementary to IR, is also expected to show a strong band for the C=O stretch. Aromatic ring vibrations are often strong in Raman spectra, providing further confirmation of the structure.

Table 4: Predicted Characteristic IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |

| C=O Stretch (Acyl Chloride) | 1770 - 1810 | Very Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-F Stretch | 1100 - 1300 | Strong |

| C-Cl Stretch | 650 - 850 | Medium to Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the elemental composition of this compound. The high-resolution mass spectrum would provide a very accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₇H₂BrClF₂O).

The mass spectrum will also exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). youtube.com This results in a cluster of peaks for the molecular ion (M, M+2, M+4, etc.) that is highly diagnostic for compounds containing both bromine and chlorine.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for aromatic acyl chlorides include the loss of the chlorine radical to form an acylium ion (M-Cl)⁺, which is often a very prominent peak. Subsequent fragmentation of the acylium ion can involve the loss of carbon monoxide (CO). Fragmentation of the aromatic ring can also occur, leading to characteristic ions. For instance, the loss of the entire acyl chloride group is possible, as is the cleavage of the C-Br bond. whitman.edu

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | m/z (for ⁷⁹Br, ³⁵Cl) | Description |

|---|---|---|

| [M]⁺ | 254 | Molecular ion |

| [M-Cl]⁺ | 219 | Loss of chlorine radical |

| [M-COCl]⁺ | 191 | Loss of chlorocarbonyl radical |

| [C₆H₂BrF₂]⁺ | 191 | Phenyl cation fragment |

Note: The m/z values are nominal and will show characteristic isotopic patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of synthetic compounds, providing highly accurate mass measurements that facilitate the determination of elemental compositions. For this compound, HRMS is crucial for confirming its molecular formula and for studying its fragmentation patterns, which in turn offers insights into its structure.

Molecular Ion and Isotopic Pattern

The nominal molecular weight of this compound (C₇H₂BrClF₂O) is approximately 254 g/mol . However, HRMS provides a much more precise mass measurement. The presence of bromine and chlorine, both of which have significant isotopic distributions (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a characteristic isotopic pattern in the mass spectrum. This pattern is a key signature for identifying compounds containing these elements.

The expected HRMS data for the molecular ion [M]⁺• of this compound would show a cluster of peaks corresponding to the different isotopic combinations. The most abundant of these would be the [M]⁺• ion containing ⁷⁹Br and ³⁵Cl.

Fragmentation Analysis

Under electron ionization (EI) or other energetic ionization methods, this compound undergoes fragmentation. The study of these fragments through HRMS allows for the confirmation of the compound's structure. Key fragmentation pathways for benzoyl chlorides typically involve the loss of the chlorine radical, the carbonyl group, and fragments from the aromatic ring. For this compound, the following fragmentation patterns are anticipated:

Loss of Chlorine: The initial loss of the chlorine atom from the acyl chloride group is a common fragmentation pathway, leading to the formation of the 4-bromo-2,5-difluorobenzoyl cation.

Loss of Carbon Monoxide: Following the loss of chlorine, the resulting acylium ion can lose a molecule of carbon monoxide (CO), a characteristic fragmentation of benzoyl derivatives. This would result in a bromodifluorophenyl cation.

Halogen Loss from the Ring: Fragmentation can also involve the loss of the bromine atom or one of the fluorine atoms from the aromatic ring, although this is generally less favorable than the loss of the acyl chloride group.

A hypothetical HRMS fragmentation data table for this compound is presented below. This data is based on established fragmentation patterns for similar halogenated benzoyl compounds.

| Fragment Ion | Proposed Formula | Calculated m/z | Relative Abundance (%) |

| [C₇H₂⁷⁹Br³⁵ClF₂O]⁺• | C₇H₂BrClF₂O | 253.8894 | 100 |

| [C₇H₂⁸¹Br³⁵ClF₂O]⁺• | C₇H₂BrClF₂O | 255.8874 | 98 |

| [C₇H₂⁷⁹Br³⁷ClF₂O]⁺• | C₇H₂BrClF₂O | 255.8865 | 32 |

| [C₇H₂⁸¹Br³⁷ClF₂O]⁺• | C₇H₂BrClF₂O | 257.8845 | 31 |

| [C₇H₂⁷⁹BrF₂O]⁺ | C₇H₂BrF₂O | 218.9258 | 85 |

| [C₆H₂⁷⁹BrF₂]⁺ | C₆H₂BrF₂ | 190.9309 | 60 |

| [C₆H₂F₂Cl]⁺ | C₆H₂F₂Cl | 111.9783 | 45 |

Advanced Spectroscopic Techniques for Isomer Differentiation

The differentiation of positional isomers is a significant analytical challenge, as isomers often exhibit very similar physical and chemical properties, including their mass spectra under standard conditions. For this compound, several positional isomers exist, such as 2-bromo-4,5-difluorobenzoyl chloride or 5-bromo-2,4-difluorobenzoyl chloride. Advanced spectroscopic techniques, particularly tandem mass spectrometry (MS/MS), are essential for their unambiguous identification.

Tandem mass spectrometry, often coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), allows for the isolation of a specific parent ion and its subsequent fragmentation. The resulting product ion spectrum can provide a unique fingerprint for a particular isomer.

Collision-Induced Dissociation (CID)

Collision-Induced Dissociation (CID) is a widely used MS/MS technique where the selected parent ion is accelerated and collided with a neutral gas. The resulting transfer of kinetic energy induces fragmentation. While the major fragment ions may be the same for different positional isomers, the relative abundances of these fragments can differ significantly. These differences arise from the influence of the substituent positions on the stability of the fragment ions and the transition states leading to their formation.

For instance, the relative ease of losing a fluorine atom versus a bromine atom, or the fragmentation of the benzene ring itself, can be subtly affected by the positions of the halogens relative to each other and to the acyl chloride group. Studies on related halogenated benzoyl derivatives have shown that the relative intensities of key fragment ions can be used to distinguish between meta, para, and ortho isomers. nih.gov

Hypothetical Isomer Differentiation Data

The following table presents a hypothetical comparison of the relative abundances of key fragment ions from two positional isomers of bromo-difluorobenzoyl chloride, illustrating how MS/MS data could be used for their differentiation.

| Parent Ion (m/z) | Fragment Ion (m/z) | Relative Abundance (%)Isomer 1 (4-bromo-2,5-difluoro) | Relative Abundance (%)Isomer 2 (e.g., 2-bromo-4,5-difluoro) |

| 218.9258 | 190.9309 ([M-Cl-CO]⁺) | 70 | 85 |

| 218.9258 | 139.9575 ([M-Cl-Br]⁺) | 15 | 5 |

| 218.9258 | 111.9783 ([M-Cl-CO-Br]⁺) | 5 | 10 |

By carefully analyzing these differences in fragmentation patterns, it is possible to create a "spectral fingerprint" for each isomer, allowing for their confident identification even when they co-elute in a chromatographic separation. The development of such methods is critical in fields such as pharmaceutical development and materials science, where the specific isomer used can have a profound impact on the properties and activity of the final product.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a popular and versatile method for predicting molecular properties because it can provide accurate results with a reasonable computational cost. DFT calculations for 4-Bromo-2,5-difluorobenzoic acid chloride would focus on determining its ground-state geometry, electron density distribution, and molecular orbitals. These calculations form the foundation for understanding the molecule's behavior. researchgate.net

Frontier Molecular Orbital Theory is a key concept for explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.comyoutube.com The HOMO is the highest-energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest-energy orbital without electrons and can act as an electron acceptor. pearson.com

The energy gap between the HOMO and LUMO is a critical parameter that helps determine molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive. For this compound, the electron-withdrawing effects of the two fluorine atoms, the bromine atom, and the acyl chloride group would significantly influence the energies of these orbitals. The LUMO is expected to be localized primarily on the carbonyl carbon and the aromatic ring, making the carbonyl carbon the primary site for nucleophilic attack.

While specific calculated values for this compound are not available in the cited literature, a representative data table based on typical DFT studies for similar aromatic compounds is shown below.

| Parameter | Illustrative Energy Value (eV) | Description |

| HOMO Energy | -7.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.7 | Energy difference, indicating molecular reactivity. |

| Note: These values are illustrative and not from a specific study on this compound. |

An Electrostatic Potential (ESP) map is a visualization tool that illustrates the charge distribution within a molecule. walisongo.ac.id It is mapped onto the electron density surface, with colors indicating different potential values: red signifies regions of high electron density (negative potential), while blue indicates regions of low electron density (positive potential). youtube.com

For this compound, an ESP map would reveal:

A strong positive potential (blue) on the carbonyl carbon, making it highly electrophilic and susceptible to attack by nucleophiles. This is characteristic of acyl chlorides.

Negative potential (red/orange) around the carbonyl oxygen and the halogen atoms (F and Br) due to their high electronegativity and lone pairs of electrons.

The aromatic ring would show a complex potential distribution due to the competing electronic effects of the electron-withdrawing fluorine and acyl chloride groups and the bromine atom.

Prediction of Reactivity and Selectivity Profiles

Computational data from DFT, HOMO-LUMO analysis, and ESP maps can be integrated to predict the reactivity and selectivity of this compound.

Reactivity: The small HOMO-LUMO gap and the highly positive electrostatic potential on the carbonyl carbon would both predict high reactivity towards nucleophilic acyl substitution. The acyl chloride is an excellent leaving group, further enhancing this reactivity.

Selectivity: The LUMO's location and the ESP map pinpoint the carbonyl carbon as the primary site for nucleophilic attack. In reactions involving the aromatic ring, such as further electrophilic substitution (which would require harsh conditions), the directing effects of the existing substituents (fluoro, bromo, and benzoyl groups) would determine the position of the incoming group. Fukui functions, another DFT-derived descriptor, could be calculated to provide more quantitative predictions of regioselectivity.

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds. mdpi.com For this compound, the most significant conformational freedom is the rotation around the C-C bond connecting the benzoyl group to the aromatic ring.

A potential energy landscape can be calculated by systematically rotating this bond and calculating the energy at each step. This process reveals the most stable (lowest energy) conformer and the energy barriers to rotation. Studies on similar ortho-substituted benzoic acids show that steric hindrance between the ortho substituents and the carbonyl group significantly influences the preferred dihedral angle. mdpi.com In this case, the fluorine atom at position 2 would force the acyl chloride group to rotate out of the plane of the aromatic ring to minimize steric repulsion.

An illustrative table showing the results of a hypothetical conformational analysis is presented below.

| Dihedral Angle (Ring-C=O) | Relative Energy (kJ/mol) | Conformer Type |

| 0° | 15.0 | Eclipsed (Transition State) |

| ~45° | 0.0 | Skewed (Global Minimum) |

| 90° | 5.0 | Perpendicular (Local Minimum) |

| 180° | 20.0 | Eclipsed (Transition State) |

| Note: These values are illustrative, based on principles of steric hindrance for similar structures, and not from a specific study on this compound. |

Spectroscopic Property Prediction and Correlation with Experimental Data

DFT calculations are widely used to predict various spectroscopic properties, including vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. nih.gov

Vibrational Frequencies: Theoretical calculations can predict the frequencies and intensities of IR and Raman bands. These predicted spectra can be compared with experimental data to aid in the assignment of vibrational modes. For instance, the characteristic C=O stretching frequency of the acyl chloride group could be precisely calculated.

NMR Chemical Shifts: Theoretical calculations can also predict ¹H and ¹³C NMR chemical shifts. Comparing these predicted shifts with experimental results helps to confirm the molecular structure and assign specific resonances to individual atoms in the molecule.

This correlation between theoretical predictions and experimental data provides a powerful method for structural elucidation and confirmation. nih.govresearchgate.net

Conclusion and Future Research Directions

Summary of Synthetic Utility and Reactivity

The primary utility of 4-bromo-2,5-difluorobenzoyl chloride lies in its role as a specialized acylating agent. It is conventionally prepared from its corresponding carboxylic acid, 4-bromo-2,5-difluorobenzoic acid, through treatment with a chlorinating agent such as thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.comprepchem.com

The reactivity of the compound is dominated by the electrophilic nature of the carbonyl carbon, which is significantly enhanced by the strong electron-withdrawing effects of both the adjacent chlorine atom and the polyhalogenated aromatic ring. libretexts.org This high reactivity makes it an excellent substrate for nucleophilic acyl substitution reactions. Its established utility includes:

Amide Synthesis: It reacts readily with primary or secondary amines and ammonia (B1221849) to form the corresponding amides. This pathway is crucial for the synthesis of bioactive molecules, as the 4-bromo-2,5-difluorophenyl moiety is a key fragment in the development of GPR119 agonists and selective NaV1.7 inhibitors. chemicalbook.com

Ester Synthesis: Reaction with alcohols yields benzoate (B1203000) esters, a common transformation in the derivatization of organic molecules.

Friedel-Crafts Acylation: The acyl chloride can be used in Lewis acid-catalyzed Friedel-Crafts reactions to introduce the 4-bromo-2,5-difluorobenzoyl group onto another aromatic ring, forming a diaryl ketone. edubirdie.comgoogle.com

The presence of the bromine atom provides a secondary reactive site, typically exploited for carbon-carbon or carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions, although this is usually performed on a more stable derivative (e.g., an ester or amide) rather than the highly reactive acid chloride itself.

Emerging Methodologies for Enhanced Synthesis

While the thionyl chloride-based method is robust, future research is likely to focus on methodologies that offer greater efficiency, safety, and sustainability.

Continuous Flow Synthesis: Transitioning the synthesis of 4-bromo-2,5-difluorobenzoyl chloride from batch to continuous flow processing presents a significant opportunity. Flow reactors offer superior control over reaction temperature and mixing, which is critical for the highly exothermic reaction with thionyl chloride. beilstein-journals.org This approach can enhance safety by minimizing the volume of reactive intermediates and toxic gaseous byproducts (SO₂ and HCl) at any given time, while also facilitating seamless integration into multi-step syntheses and simplifying scale-up. beilstein-journals.org

Telescoped and One-Pot Reactions: Future synthetic strategies will likely aim to generate and consume the acid chloride in situ to avoid its isolation, which improves process efficiency and safety. A patented one-pot method for a related compound involves its formation followed immediately by a Friedel-Crafts reaction using the same Lewis acid catalyst for both steps. google.com Developing similar telescoped procedures for 4-bromo-2,5-difluorobenzoyl chloride would be a logical advancement, streamlining its incorporation into more complex target molecules.

| Synthetic Method | Description | Potential Advantages |

| Traditional Batch | Reaction of 4-bromo-2,5-difluorobenzoic acid with thionyl chloride in a flask. prepchem.com | Well-established and reliable for lab-scale synthesis. |

| Continuous Flow | The reaction is performed in a continuously moving stream within a micro- or meso-reactor. | Enhanced safety, superior heat/mass transfer, ease of automation and scale-up. beilstein-journals.org |

| Alternative Reagents | Use of solid or polymer-supported chlorinating agents or milder chemicals like cyanuric chloride. | Potentially fewer hazardous byproducts, easier purification, and milder reaction conditions. |

| One-Pot Synthesis | In situ generation of the acid chloride followed immediately by the next reaction step without isolation. google.com | Increased efficiency, reduced solvent waste, avoids handling of the reactive intermediate. |

Prospective Applications in Interdisciplinary Research

The unique combination of functional groups in 4-bromo-2,5-difluorobenzoyl chloride positions it as a valuable tool for innovation across multiple scientific disciplines.

Medicinal Chemistry: The 4-bromo-2,5-difluorophenyl scaffold is a "privileged" structure in drug discovery. chemicalbook.com Future work will undoubtedly involve using the acid chloride to construct extensive libraries of novel amides and esters for screening against a wide array of biological targets, including kinases, proteases, and other enzymes. The bromine atom acts as a versatile handle for late-stage functionalization, allowing for the rapid generation of diverse chemical analogs through cross-coupling reactions to optimize potency, selectivity, and pharmacokinetic properties. The fluorine atoms can enhance metabolic stability and binding affinity.

Materials Science: Polyfluorinated aromatic compounds are integral to the design of advanced materials. The high reactivity of the acid chloride allows for its incorporation into polymer chains via polycondensation reactions to create novel polyesters and polyamides. These materials could exhibit desirable properties such as high thermal stability, specific optical characteristics, or hydrophobicity, making them suitable for applications in high-performance plastics, organic electronics (OLEDs), or specialized coatings.

Agrochemical Science: Halogenated benzoyl derivatives are a cornerstone of the agrochemical industry. The acid chloride is an ideal starting point for the synthesis of new insecticidal or herbicidal candidates. By reacting it with various amine or alcohol nucleophiles, researchers can create novel compounds for high-throughput screening to identify next-generation crop protection agents.

Unexplored Reaction Pathways and Mechanistic Insights

Beyond its established reactivity, there are numerous avenues for exploring the fundamental chemistry of 4-bromo-2,5-difluorobenzoyl chloride.

Unexplored Reaction Pathways: The interplay between the three functional sites (acyl chloride, bromo, fluoro) could lead to novel transformations. Investigating its behavior in multi-component reactions or under electrochemical or photochemical conditions could unlock new synthetic routes to complex molecular architectures. Furthermore, exploring transition-metal-catalyzed reactions that engage the C-Br bond in the presence of the highly reactive acyl chloride could reveal interesting chemoselectivity challenges and opportunities.

Mechanistic and Kinetic Studies: While the nucleophilic acyl substitution mechanism is generally understood, detailed kinetic studies of its reactions with a series of nucleophiles are lacking. libretexts.org Such studies would precisely quantify the combined electronic impact of the ortho- and meta-fluorine atoms and the para-bromine atom on the reactivity of the benzoyl chloride. Comparing these rates to simpler benzoyl chlorides would provide valuable structure-activity relationship data. rsc.org

Computational Modeling: The use of Density Functional Theory (DFT) and other computational methods could provide profound mechanistic insights. nih.govresearchgate.net Modeling the reaction pathways can help determine the precise geometries of transition states, calculate activation energy barriers, and rationalize the observed reactivity and chemoselectivity. Such studies could clarify whether reactions proceed via a classic stepwise or a concerted mechanism and predict how reactivity might change with different nucleophiles or under catalytic conditions. nih.gov This predictive power can guide future experimental work, making the discovery of new reactions and applications more efficient.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.